Home > Products > Screening Compounds P127623 > SARS-CoV-2 Mpro-IN-8
SARS-CoV-2 Mpro-IN-8 -

SARS-CoV-2 Mpro-IN-8

Catalog Number: EVT-15276105
CAS Number:
Molecular Formula: C33H35ClN3O5P
Molecular Weight: 620.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2 Main Protease Inhibitor 8, commonly referred to as SARS-CoV-2 Mpro-IN-8, is a compound designed to inhibit the main protease of the severe acute respiratory syndrome coronavirus 2. This protease is crucial for the viral life cycle, as it processes polyproteins into functional proteins necessary for viral replication. The development of inhibitors targeting this protease has gained significant attention as a potential therapeutic strategy against COVID-19.

Source and Classification

SARS-CoV-2 Mpro-IN-8 is classified as a small molecule inhibitor that targets the cysteine protease known as Mpro, or 3-chymotrypsin-like protease. This enzyme is highly conserved among coronaviruses, making it a prime target for drug development. The compound is synthesized through various chemical methods that aim to enhance its potency and selectivity against the Mpro enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of SARS-CoV-2 Mpro-IN-8 typically involves multi-step organic synthesis techniques. Key methods include:

  1. Chemical Synthesis: The compound is synthesized using standard organic chemistry techniques, including coupling reactions, protection-deprotection strategies, and purification through chromatographic methods.
  2. Recombinant Protein Expression: The main protease is often expressed in Escherichia coli using plasmids that encode the viral protein. This process allows for large-scale production of the target protein for subsequent inhibitor testing.
  3. Purification: Following expression, the protein is purified using affinity chromatography, which exploits the unique properties of the target protein to isolate it from other cellular components .
Molecular Structure Analysis

Structure and Data

SARS-CoV-2 Mpro-IN-8 has a well-defined molecular structure characterized by specific binding interactions with the active site of Mpro. The compound's molecular weight and structural formula are critical for understanding its interaction with the enzyme.

  • Molecular Weight: Approximately 33797 Da (for Mpro).
  • Structural Features: The inhibitor typically contains functional groups that enhance binding affinity to the active site of Mpro, particularly interacting with key residues such as Cysteine 145 and Histidine 41 .
Chemical Reactions Analysis

Reactions and Technical Details

The interaction between SARS-CoV-2 Mpro-IN-8 and the main protease involves several chemical reactions:

  1. Covalent Bond Formation: The compound forms a covalent bond with the catalytic cysteine residue in the active site of Mpro, effectively blocking substrate access and inhibiting enzymatic activity.
  2. Enzyme Inhibition Assays: Various biochemical assays are performed to evaluate the inhibitory efficacy of SARS-CoV-2 Mpro-IN-8 against recombinant Mpro, utilizing fluorescence resonance energy transfer substrates to measure activity levels .
Mechanism of Action

Process and Data

The mechanism by which SARS-CoV-2 Mpro-IN-8 exerts its inhibitory effects can be summarized as follows:

  1. Binding to Active Site: The inhibitor binds specifically to the active site of Mpro, preventing substrate cleavage necessary for viral replication.
  2. Conformational Changes: Upon binding, conformational changes occur within the protease that further stabilize the inhibitor-protease complex, leading to prolonged inhibition.
  3. Inhibition of Viral Replication: By inhibiting Mpro activity, SARS-CoV-2 Mpro-IN-8 effectively reduces viral load in infected cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SARS-CoV-2 Mpro-IN-8 exhibits specific physical and chemical properties that are essential for its function:

  • Solubility: The compound's solubility in aqueous solutions is crucial for its bioavailability.
  • Stability: It must remain stable under physiological conditions to effectively inhibit viral replication.
  • Lipophilicity: A balance between hydrophilicity and lipophilicity enhances cell membrane permeability .
Applications

Scientific Uses

SARS-CoV-2 Mpro-IN-8 serves several important roles in scientific research:

  1. Drug Development: As a potent inhibitor of the main protease, it is a candidate for further development into antiviral therapies against COVID-19.
  2. Biochemical Research: It aids in understanding viral protease mechanisms and interactions with potential substrates.
  3. High-throughput Screening: The compound can be utilized in screening assays to identify new inhibitors or assess drug candidates' effectiveness against SARS-CoV-2 .
Introduction to SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

Role of Mpro in Viral Replication and Polyprotein Processing

The SARS-CoV-2 main protease (Mpro), also termed 3-chymotrypsin-like protease (3CLpro), is a cysteine hydrolase that performs indispensable proteolytic functions in the viral life cycle. Following host cell entry, the virus translates two large polyproteins (pp1a and pp1ab) from its RNA genome. Mpro cleaves these polyproteins at 11 conserved sites to liberate functional non-structural proteins (NSPs) essential for viral replication and transcription [1] [10]. The enzyme exhibits strict substrate specificity for glutamine (Gln) at the P1 position, a residue rarely targeted by human proteases, minimizing host off-target effects [2] [5].

Structurally, Mpro functions as a homodimer, with each monomer comprising three domains: Domains I and II (residues 8-184) form a chymotrypsin-like β-barrel structure housing the catalytic site, while Domain III (residues 201-303) mediates dimerization through hydrophobic interactions [1] [8]. The catalytic dyad (Cys145-His41) resides within a cleft between Domains I and II. Upon substrate binding, Cys145 acts as a nucleophile, attacking the carbonyl carbon of the scissile bond, while His41 facilitates proton transfer, forming a transient tetrahedral intermediate stabilized by the oxyanion hole (residues Gly143-Ser144) [5] [10].

Table 1: Key Substrate-Binding Pockets in SARS-CoV-2 Mpro

SubsiteKey ResiduesFunctionSubstrate Specificity
S1Phe140, Asn142, His163, Glu166Binds P1 Gln side chainStrict requirement for Gln
S2His41, Met49, Met165Hydrophobic pocket for P2 residuePrefers Leu, Phe, or Val
S3/S4Asp187, Arg188, Gln189Accommodates P3/P4 residues; solvent-exposedTolerates diverse residues
S1'Thr25, Thr26, Leu27Binds C-terminal side after cleavageSmall hydrophobic residues

Conservation of Mpro Across Coronaviruses and Implications for Broad-Spectrum Drug Design

Mpro exhibits remarkable sequence and structural conservation across beta-coronaviruses, making it a prime target for broad-spectrum inhibitors. SARS-CoV-2 Mpro shares 96% sequence identity with SARS-CoV Mpro and >50% with MERS-CoV Mpro [1] [10]. Crucially, the catalytic dyad (Cys145-His41) and substrate-binding residues (e.g., His41, Met49, Asn142, His163, Glu166, Gln189) are fully conserved across SARS-CoV, SARS-CoV-2, and related zoonotic coronaviruses [2] [8] [10]. This conservation extends to the dimerization interface, essential for enzymatic activity, where residues Arg4, Thr285, and Arg298 form salt bridges stabilizing the functional dimer [2].

Structural superimposition of Mpro from SARS-CoV-2, SARS-CoV, MERS-CoV, HCoV-229E, and HCoV-OC43 reveals a root-mean-square deviation (RMSD) of <1.0 Å in the catalytic domain, highlighting the feasibility of pan-coronavirus inhibitors [10]. Covalent inhibitors like N3 (a peptidomimetic Michael acceptor) demonstrate this broad-spectrum potential by inhibiting SARS-CoV, SARS-CoV-2, and MERS-CoV Mpro with comparable efficacy [5] [10]. Similarly, non-covalent inhibitors (e.g., X77) exploit conserved hydrophobic S2 and S4 pockets, enabling activity against multiple coronaviruses [2] [10].

Table 2: Structural Conservation of Mpro Across Coronaviruses

CoronavirusSequence Identity vs. SARS-CoV-2 Mpro (%)RMSD of Catalytic Domain (Å)Key Active Site Variations
SARS-CoV96%0.53Ala46Ser
MERS-CoV51%0.98Thr24Ser, Thr25Met, His164Gln, Arg188Lys
HCoV-OC4349%1.21Met49Ile, Asn142Ser, Glu166Ala
HCoV-229E44%1.35Phe140Leu, Gly143Ser, Met165Leu
Bat-CoV HKU486%0.71Val186Ala

Challenges in Targeting Mpro: Substrate Specificity and Active Site Dynamics

Despite its conservation, targeting Mpro presents significant challenges:

  • Shallow Substrate-Binding Pockets: The S3/S4 subsites are solvent-exposed and flexible, complicating high-affinity inhibitor design. While S1/S2 pockets offer defined anchor points, their occupancy alone is insufficient for potent inhibition [2] [10]. Inhibitors must simultaneously engage S1-S4 subsites through hybrid scaffolds, as seen in optimized peptidomimetics (e.g., GC376) that form hydrogen bonds with Gly143, Glu166, and Gln189 while occupying S1 and S2 [6].

  • Conformational Flexibility: The catalytic dyad undergoes substrate-induced conformational changes, including:

  • Rearrangement of the oxyanion loop (residues 138-145) upon ligand binding [5].
  • Allosteric modulation by dimerization, where monomeric Mpro exhibits <10% activity of the dimer [2] [8]. Domain III rotation (residues 185-200) regulates dimer stability and catalytic efficiency [2].
  • Resistance Mutations: Prolonged inhibitor exposure selects for mutations altering the active site:
  • C145S: Abolishes covalent inhibition by Michael acceptors (e.g., Nirmatrelvir) [4] [6].
  • E166V/G: Disrupts hydrogen bonding with P1/P2 groups of peptidomimetics [4].
  • L50F and A173V: Reduce hydrophobic pocket volume in S4, decreasing inhibitor affinity [6].

Table 3: Clinically Relevant Mpro Resistance Mutations and Structural Consequences

MutationLocationInhibitor Class AffectedStructural ConsequenceImpact on IC₅₀
C145SCatalytic residueCovalent (Michael acceptors)Eliminates nucleophilic cysteine>100-fold increase
E166VS1 subsitePeptidomimetics (e.g., GC376)Disrupts H-bonding with P1 substituents20-50-fold increase
L50FS4 subsiteNon-covalent (e.g., X77 analogs)Reduces hydrophobic pocket volume10-15-fold increase
A173VDimer interfaceAllosteric inhibitorsStabilizes inactive monomer conformation5-8-fold increase
P168SS1 subsiteDual covalent/non-covalentAlters loop flexibility near oxyanion hole12-18-fold increase

Properties

Product Name

SARS-CoV-2 Mpro-IN-8

Molecular Formula

C33H35ClN3O5P

Molecular Weight

620.1 g/mol

InChI

InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1

InChI Key

ODPNIRLBABFWDZ-DTLORLEISA-N

Canonical SMILES

CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC

Isomeric SMILES

CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.